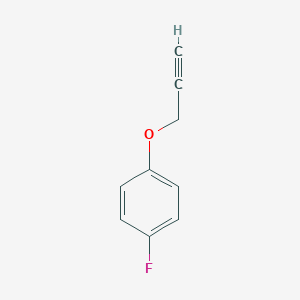

1-Fluoro-4-(prop-2-yn-1-yloxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRJLSPSYFYNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561164 | |

| Record name | 1-Fluoro-4-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124700-26-1 | |

| Record name | 1-Fluoro-4-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Fluoro 4 Prop 2 Yn 1 Yloxy Benzene

Established Synthetic Routes to 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene

The most well-established and widely utilized method for the synthesis of this compound is through the O-alkylation of a 4-fluorophenol (B42351) precursor. This approach is a variation of the classic Williamson ether synthesis.

Alkylation Strategies Utilizing Fluorophenol Precursors

The primary route involves the reaction of 4-fluorophenol with a propargyl halide, most commonly propargyl bromide. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the hydroxyl group of 4-fluorophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired ether linkage. The propargyl group is a valuable functional moiety, and its introduction into molecules like 4-fluorophenol opens pathways for further chemical transformations. nih.gov

The general reaction is as follows:

F-C₆H₄-OH + C₃H₃Br + Base → F-C₆H₄-O-CH₂-C≡CH + Base·HBr

An excess of the phenol (B47542) precursor is sometimes used to favor the desired monoalkylation product.

Emerging Synthetic Techniques for this compound

While the Williamson ether synthesis is robust, research continues into alternative methods that may offer milder conditions, improved functional group tolerance, or different reactivity profiles.

One notable emerging strategy is the Nicholas reaction . This method involves the use of a dicobalt hexacarbonyl-stabilized propargyl cation, which can react with nucleophiles like phenols under acidic conditions. wikipedia.orgnrochemistry.com The process begins with the complexation of a propargyl alcohol with dicobalt octacarbonyl. Treatment with a Lewis acid or a strong Brønsted acid then generates a highly stable propargyl cation. wikipedia.orgnrochemistry.com This cation subsequently reacts with the phenol. A final oxidative decomplexation step removes the cobalt, yielding the desired propargyl ether. uwindsor.ca

A key advantage of the Nicholas reaction is that it proceeds under non-basic conditions, making it suitable for substrates that are sensitive to bases. nih.gov While it requires stoichiometric amounts of the cobalt reagent and a subsequent decomplexation step, it provides a valuable alternative for the propargylation of complex or acid-stable molecules. nih.govresearchgate.net Further research is exploring catalytic versions of propargylic substitution reactions, including copper-catalyzed methods, which could provide more efficient and environmentally benign pathways to aryl propargyl ethers in the future. researchgate.net

Application of Phase Transfer Catalysis in Aryl Ether Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique that enhances reaction rates between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. crdeepjournal.orgjetir.org In the synthesis of this compound, the reactants are often 4-fluorophenol (organic phase), an inorganic base like sodium hydroxide (B78521) or potassium carbonate (aqueous or solid phase), and propargyl halide (organic phase). The phenoxide, being ionic, has high solubility in the aqueous phase but low solubility in the organic phase where the propargyl halide resides.

A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt such as tetrabutylammonium (B224687) bromide (TBAB), overcomes this barrier. crdeepjournal.orgutahtech.edu The catalyst's lipophilic alkyl groups render it soluble in the organic phase, while its cationic center can pair with the phenoxide anion. youtube.com The catalyst transports the phenoxide anion from the aqueous or solid phase into the organic phase, where it can readily react with the propargyl halide. utahtech.eduyoutube.com After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.

Key advantages of using PTC in this synthesis include:

Milder Reaction Conditions: Eliminates the need for strong, hazardous, and strictly anhydrous conditions often required with bases like sodium hydride. crdeepjournal.org

Increased Reaction Rates and Yields: By facilitating the transport of the nucleophile, the reaction proceeds much faster and often results in higher product yields compared to uncatalyzed heterogeneous reactions. crdeepjournal.orgresearchgate.net

Simplified Procedures: The use of inexpensive bases like NaOH or K₂CO₃ and the avoidance of anhydrous solvents simplify the experimental setup.

The table below illustrates a typical comparison of reaction parameters for the synthesis of an aryl ether using conventional versus PTC methods.

| Parameter | Conventional Method (without PTC) | Phase Transfer Catalysis (PTC) Method |

| Base | Stronger bases (e.g., NaH, NaNH₂) | Weaker, safer bases (e.g., NaOH, K₂CO₃) |

| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO) | Biphasic system (e.g., Toluene/Water, Dichloromethane/Water) or solid-liquid |

| Temperature | Often elevated | Room temperature to moderate heating |

| Reaction Time | Several hours to days | Significantly shorter (e.g., 1-8 hours) |

| Yield | Moderate | High to excellent |

Microwave-Assisted Organic Synthesis Methodologies

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology for accelerating chemical reactions. Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation directly heats the reactants and solvent through dielectric heating. This leads to a rapid and uniform rise in temperature, often resulting in dramatic reductions in reaction times, from hours to mere minutes. nih.govdpkmr.edu.in

For the synthesis of this compound, a mixture of 4-fluorophenol, propargyl bromide, a base (like K₂CO₃), and a catalytic amount of a phase transfer catalyst can be subjected to microwave irradiation. This approach often leads to very high yields in a short period. nih.gov The efficiency of this method can be further enhanced by performing the reaction under solvent-free conditions, where the reactants are adsorbed onto a solid support like alumina (B75360) or silica (B1680970).

Benefits of Microwave-Assisted Synthesis:

Rapid Reaction Rates: Reaction times are significantly reduced. dpkmr.edu.in

Higher Yields: The rapid heating can minimize the formation of side products. nih.gov

Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.

Scalability: The methodology has proven effective for scaling up reactions from milligram to gram quantities. nih.gov

| Synthesis Method | Typical Reaction Time | Typical Yield | Conditions |

| Conventional Heating | 6 - 24 hours | 70 - 85% | Reflux in acetone (B3395972) or acetonitrile (B52724) with K₂CO₃ |

| Microwave-Assisted | 5 - 15 minutes | 85 - 95% | Microwave irradiation (e.g., 90-95 °C) with K₂CO₃, often solvent-free |

Green Chemistry Principles in this compound Preparation

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com The synthesis of this compound can be optimized according to several of the twelve principles of green chemistry. msu.eduresearchgate.net

Prevention: It is better to prevent waste than to treat it. sigmaaldrich.com Methodologies like microwave-assisted synthesis that lead to higher yields and fewer byproducts are preferred. nih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com The Williamson ether synthesis itself has a good atom economy, with the main byproduct being a simple salt (e.g., KBr or NaCl).

Less Hazardous Chemical Syntheses: The use of PTC allows for the replacement of hazardous reagents like sodium hydride with safer alternatives like potassium carbonate or sodium hydroxide. crdeepjournal.org

Safer Solvents and Auxiliaries: Green approaches favor the use of benign solvents like water or ethanol, or ideally, no solvent at all. jetir.org Microwave-assisted, solvent-free syntheses are particularly advantageous in this regard.

Design for Energy Efficiency: Microwave-assisted synthesis is significantly more energy-efficient than conventional heating methods, aligning with the principle of minimizing energy requirements. msu.edu

By combining phase transfer catalysis with microwave irradiation under solvent-free conditions, the synthesis of this compound can be performed in a way that is fast, efficient, and environmentally responsible.

Purification and Isolation Methodologies for High Purity this compound

Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity, free from unreacted starting materials, catalyst, and byproducts. The typical procedure involves an aqueous work-up followed by chromatography or recrystallization.

Aqueous Work-up: The first step is to quench the reaction mixture, often by adding water. The product is then extracted into a water-immiscible organic solvent such as diethyl ether or ethyl acetate. utahtech.edu This extraction separates the organic product from inorganic salts (e.g., KBr, excess K₂CO₃). The combined organic layers are then washed sequentially:

Aqueous Base Wash: A wash with a dilute sodium hydroxide solution is performed to remove any unreacted 4-fluorophenol by converting it to its water-soluble sodium salt. youtube.com

Water Wash: Washing with distilled water removes any residual base. utahtech.edu

Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove the bulk of the dissolved water from the organic layer.

The organic layer is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove trace amounts of water. utahtech.edu After filtration to remove the drying agent, the solvent is evaporated under reduced pressure to yield the crude product.

Purification Techniques: For achieving high purity, one of the following methods is typically employed:

Column Chromatography: This is a standard method for purifying organic compounds. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent), usually a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is passed through the column. The components of the crude mixture separate based on their differing affinities for the stationary and mobile phases. The fractions containing the pure product are collected and the solvent is evaporated.

Recrystallization: Since this compound is a solid at room temperature, recrystallization is an effective method for purification. sigmaaldrich.comresearchgate.net The crude solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the pure product crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

The choice of purification method depends on the scale of the reaction and the nature of the impurities. The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Mechanistic Investigations of Chemical Reactivity and Selectivity for 1 Fluoro 4 Prop 2 Yn 1 Yloxy Benzene

Reactivity of the Terminal Alkyne Moiety in 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene

The terminal alkyne group is a versatile functional handle, amenable to a variety of addition and coupling reactions. The acidity of the terminal proton (pKa ≈ 25) is a key determinant of its reactivity, particularly in the formation of metal acetylides.

Click Chemistry Applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Heterocycle Formation

The terminal alkyne of this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazole heterocycles. The reaction proceeds via a stepwise mechanism involving the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with an organic azide (B81097), leading to the formation of a stable triazole ring after cyclization and protonation.

The propargyl ether linkage in this compound is well-suited for this transformation, offering a good balance of reactivity and synthetic accessibility. The reaction is highly reliable and provides excellent yields with minimal byproducts, making it a favored method for chemical ligation and materials science applications.

| Parameter | Condition | Role/Purpose |

|---|---|---|

| Alkyne | This compound | Substrate providing the terminal alkyne moiety. |

| Azide | Organic Azide (R-N₃) | Coupling partner for triazole formation. |

| Copper(I) Source | CuSO₄/Sodium Ascorbate or CuI | Catalyst; Cu(I) is the active catalytic species. Ascorbate reduces Cu(II) to Cu(I). |

| Ligand (Optional) | TBTA, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Accelerates the reaction and protects the catalyst from oxidation. |

| Solvent | t-BuOH/H₂O, DMF, DMSO | Solubilizes reactants and catalyst. Aqueous mixtures are common. |

| Temperature | Room Temperature to 80 °C | Reaction is often facile at ambient temperatures. |

Hydration and Hydroamination Reactions of the Alkyne

The terminal alkyne can undergo hydration (addition of water) to form carbonyl compounds. The regioselectivity of this reaction is dictated by the choice of catalyst and reaction conditions.

Markovnikov Hydration : In the presence of aqueous acid (H₂SO₄) and a mercury(II) sulfate (B86663) (HgSO₄) catalyst, hydration follows Markovnikov's rule. libretexts.orglibretexts.org The initial electrophilic attack on the alkyne by the mercuric ion leads to a vinylic carbocation that is preferentially formed at the internal carbon. libretexts.org Subsequent attack by water and tautomerization of the resulting enol intermediate yields a methyl ketone. libretexts.orgchemistrysteps.com

Anti-Markovnikov Hydration : To achieve anti-Markovnikov addition and form an aldehyde, a hydroboration-oxidation sequence is employed. libretexts.orgopenochem.org Reaction with a sterically hindered borane, such as disiamylborane (Sia₂BH) or 9-BBN, results in the boron atom adding to the terminal carbon. libretexts.orglibretexts.org Subsequent oxidative workup with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to the corresponding aldehyde. libretexts.orgyoutube.com

| Reaction Type | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Enol (OH on internal carbon) | 1-(4-Fluorophenoxy)acetone (Ketone) |

| Anti-Markovnikov Hydration | 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH | Enol (OH on terminal carbon) | 3-(4-Fluorophenoxy)propanal (Aldehyde) |

Hydroamination , the addition of an N-H bond across the triple bond, can also be achieved. The mechanism is often complex and catalyst-dependent. For late transition metals, one proposed pathway involves the coordination of the alkyne to the metal center, making it susceptible to nucleophilic attack by an amine. frontiersin.org Rhodium(III) complexes, for instance, can catalyze the hydroamination of aromatic terminal alkynes with anilines to yield ketimines. acs.org Another proposed mechanism involves the formation of a metal-vinylidene intermediate, which is then attacked by the amine. nih.govacs.org The reaction typically results in the Markovnikov addition product (enamine or imine), which can be subsequently reduced to the corresponding amine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne of this compound is a valuable participant in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form a new carbon-carbon bond. organic-chemistry.orglibretexts.org The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide from the terminal alkyne. Meanwhile, the palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. A transmetalation step, where the acetylide group is transferred from copper to palladium, is followed by reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst. This reaction allows the direct connection of the propargyl group to other aromatic or vinylic systems.

While the Heck reaction is also a palladium-catalyzed process, it classically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.org Therefore, it is less directly applicable to the reactivity of the alkyne moiety itself, though the fluorinated aromatic ring could potentially serve as the halide component in such a reaction.

| Reactant 1 | Reactant 2 | Catalysts | Product |

|---|---|---|---|

| This compound | Aryl Halide (Ar-X) | Pd(PPh₃)₄, CuI, Amine Base (e.g., Et₃N) | 1-Fluoro-4-((3-arylprop-2-yn-1-yl)oxy)benzene |

Reactivity of the Fluorinated Aromatic Ring in this compound

The aromatic ring is substituted with two groups positioned para to each other: a fluorine atom and a prop-2-yn-1-yloxy (propargyloxy) group. Their electronic properties dictate the ring's reactivity towards substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity Considerations

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the existing substituents. libretexts.org Both the fluoro and the alkoxy groups are ortho, para-directors. researchgate.net

-OR (Propargyloxy group) : This ether group is strongly activating. The oxygen atom's lone pairs strongly donate electron density into the ring via resonance (+R effect), which outweighs its negative inductive effect (-I). This makes the ring more nucleophilic and directs incoming electrophiles to the ortho and para positions. libretexts.org

Since the two groups are para to each other, the para position is already occupied. Both groups will direct incoming electrophiles to the positions ortho to themselves (C2, C3, C5, and C6). The powerful activating and directing effect of the alkoxy group is expected to dominate over the deactivating fluoro group. Therefore, substitution will occur predominantly at the positions ortho to the propargyloxy group (C3 and C5).

| EAS Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-2-nitro-4-(prop-2-yn-1-yloxy)benzene |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Fluoro-5-((prop-2-yn-1-yl)oxy)phenyl)ethan-1-one |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facile only when the ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group.

The most common mechanism is the addition-elimination pathway. It involves two steps:

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

Elimination : The leaving group departs, restoring the aromaticity of the ring.

In this compound, the potential leaving group is the fluoride (B91410) ion. Fluorine is an effective leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, activating the ipso-carbon for nucleophilic attack. However, the SNAr reactivity of this specific molecule is expected to be very low. The propargyloxy group is an electron-donating group, which activates the ring towards electrophilic attack but deactivates it towards nucleophilic attack. Without a strong EWG ortho or para to the fluorine atom to stabilize the negative charge of the Meisenheimer complex, the energy barrier for the initial nucleophilic attack is prohibitively high under normal conditions. Therefore, this compound is not a suitable substrate for typical SNAr reactions.

Electronic Effects of Fluorine on Aromatic Ring Activation/Deactivation

The fluorine atom in this compound exerts a nuanced and dualistic electronic influence on the aromatic ring, which is critical in determining its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. This influence is a combination of two opposing effects: the inductive effect (-I) and the mesomeric, or resonance, effect (+M).

Conversely, the mesomeric effect (+M) involves the donation of electron density from one of fluorine's lone pairs into the aromatic π-system through resonance. nih.govwikipedia.org This donation of π-electrons increases the electron density at the ortho and para positions of the ring, as depicted by the resonance structures. csbsju.edustackexchange.com While resonance structures cannot be drawn that place a negative charge on the meta position, the ortho and para positions are enriched with electron density, making them preferential sites for electrophilic attack. stackexchange.com

| Electronic Effect | Description | Impact on Aromatic Ring | Primary Site of Influence |

|---|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to fluorine's high electronegativity. nih.gov | Deactivation (reduces overall reactivity). stackexchange.com | All positions, strongest at ortho and diminishing with distance. csbsju.edu |

| Mesomeric Effect (+M) | Donation of a lone pair of electrons into the aromatic π-system. wikipedia.org | Activation of specific positions and directing effect. wikipedia.org | Increases electron density at ortho and para positions. stackexchange.com |

Reactivity and Stability of the Ether Linkage in this compound

Cleavage Reactions of Aryl Alkynyl Ethers

The ether linkage in this compound, like other aryl alkyl ethers, is generally stable but can be cleaved under specific, typically harsh, conditions. The most common method for ether cleavage is treatment with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.orgmasterorganicchemistry.com

The mechanism of acid-catalyzed cleavage begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following this initial step, the reaction proceeds via either an SN1 or SN2 nucleophilic substitution pathway.

For an aryl alkyl ether such as this compound, the cleavage will always break the alkyl C-O bond (propargyl-oxygen bond) rather than the aryl C-O bond (phenyl-oxygen bond). This is because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack, and a phenyl cation is highly unstable. libretexts.orgmasterorganicchemistry.com Therefore, the products of the cleavage are always 4-fluorophenol (B42351) and a propargyl halide.

The specific pathway depends on the structure of the alkyl group. Since the propargyl group is a primary carbon, the cleavage of this compound would proceed via an SN2 mechanism . libretexts.orglibretexts.org The halide nucleophile (e.g., I⁻ or Br⁻) attacks the less sterically hindered propargyl carbon, displacing the 4-fluorophenol molecule.

Reaction Scheme: this compound + HBr → 4-Fluorophenol + Propargyl bromide

Stability under Acidic, Basic, and Oxidative Conditions

The stability of the ether linkage is highly dependent on the chemical environment.

Acidic Conditions : As discussed above, the ether linkage is susceptible to cleavage under strong acidic conditions, especially in the presence of good nucleophiles like bromide or iodide ions. masterorganicchemistry.comwikipedia.org The reaction generally requires high temperatures (reflux) to proceed at a reasonable rate. masterorganicchemistry.com

Basic Conditions : Ethers are generally very stable and unreactive under basic conditions. organic-chemistry.org The C-O bond is not susceptible to cleavage by bases or nucleophiles in the absence of activation. Therefore, this compound is expected to be stable in the presence of common bases like sodium hydroxide (B78521) or potassium tert-butoxide.

Redox Chemistry of this compound

Oxidative Transformations of the Propargyl Ether Unit

The propargyl ether unit of this compound is the primary site of oxidative reactivity. The terminal alkyne and the adjacent propargylic carbon can undergo various transformations.

A significant area of research involves gold-catalyzed oxidation of alkynes. In the presence of a gold(I) catalyst and an oxidant (such as a pyridine-N-oxide), the alkyne moiety can be activated to form a highly reactive α-oxo gold carbene intermediate. nih.govresearchgate.net This intermediate can then undergo further reactions. For propargylic ethers, this can lead to highly regioselective formation of β-alkoxy-α,β-unsaturated ketones. nih.govescholarship.org While specific studies on this compound are not prevalent, related propargyl alcohols have been shown to undergo oxidative cleavage of the C≡C bond. doi.org Electrochemical oxidation also presents a pathway for transforming propargyl alcohols, which are structurally related to propargyl ethers, into complex dioxo-orthoesters. rsc.org

Reductive Pathways of the Aromatic Ring and Alkyne Functionality

The reduction of this compound can occur at two distinct sites: the alkyne triple bond and the fluorinated aromatic ring.

Reduction of the Alkyne Functionality: The terminal alkyne is readily reduced under various conditions, allowing for selective synthesis of the corresponding alkane or alkene. openochem.org

Complete Reduction to an Alkane : Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) or platinum (Pt) will fully reduce the triple bond to a single bond. chemistrysteps.comorganicchemistrytutor.com This reaction proceeds through an alkene intermediate but cannot be stopped at that stage with these catalysts, yielding 1-Fluoro-4-propoxybenzene. openochem.orgchemistrysteps.com

Partial Reduction to a cis-Alkene : To stop the reduction at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (Pd on CaCO₃, treated with lead acetate and quinoline) is commonly used for the syn-addition of hydrogen, selectively producing the cis or (Z)-alkene. organicchemistrytutor.comyoutube.com This would yield 1-Fluoro-4-((Z)-prop-2-en-1-yloxy)benzene.

Partial Reduction to a trans-Alkene : The trans or (E)-alkene is formed via a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. chemistrysteps.comyoutube.com This reaction proceeds through a radical anion intermediate, leading to the anti-addition of hydrogen. youtube.com For a terminal alkyne like that in the subject molecule, this reaction primarily yields the alkene, 1-Fluoro-4-((E)-prop-2-en-1-yloxy)benzene.

| Desired Product | Reagents and Conditions | Stereochemistry | Resulting Functional Group |

|---|---|---|---|

| Alkane | H₂, Pd/C (or Pt, Ni) | N/A | Propyl ether |

| cis-Alkene | H₂, Lindlar's Catalyst | Syn-addition | (Z)-Allyl ether |

| trans-Alkene | Na, liquid NH₃ | Anti-addition | (E)-Allyl ether |

Reduction of the Aromatic Ring and C-F Bond: The reduction of the fluorinated aromatic ring is significantly more challenging due to the high stability of the aromatic system and the exceptional strength of the carbon-fluorine bond. mdpi.com Complete hydrogenation of the ring requires harsh conditions, such as high pressure and temperature with potent catalysts like rhodium or ruthenium.

Cleavage of the C-F bond (hydrodefluorination) is also difficult. While catalytic methods for C-F bond activation are an active area of research, they often require specific transition metal complexes. mdpi.com Reductive C-F bond cleavage can be achieved electrochemically or through specialized microbial pathways, but these are not standard laboratory transformations. researchgate.netrsc.org Under typical alkyne reduction conditions, the fluoroaromatic system remains intact.

Exploration of Biological Activities and Pharmacological Potential of 1 Fluoro 4 Prop 2 Yn 1 Yloxy Benzene and Its Derivatives

Medicinal Chemistry Applications and Drug Discovery Research

Role as Key Intermediates for Fluorinated Drug Candidate Synthesis

1-Fluoro-4-(prop-2-yn-1-yloxy)benzene serves as a significant building block in the synthesis of more complex fluorinated molecules with potential therapeutic applications. The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The propargyl group, with its terminal alkyne, is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of 1,2,3-triazole rings. This versatility makes this compound a valuable starting material for creating diverse libraries of compounds for drug screening.

Rational Design and Synthesis of Novel Pharmacologically Active Derivatives

The rational design of new drug candidates often involves the incorporation of specific pharmacophores, which are molecular features responsible for a drug's biological activity. The this compound scaffold provides a platform for attaching various functional groups and heterocyclic systems. For instance, the terminal alkyne can be readily converted into a 1,4-disubstituted 1,2,3-triazole, a class of compounds known for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. While the synthesis of such derivatives is chemically feasible and conceptually sound, specific examples originating from this compound with subsequent biological evaluation are not documented in available research.

Antimicrobial Activity Studies

Despite the potential for synthesizing a variety of derivatives from this compound, there is a notable absence of published research specifically evaluating their antimicrobial properties. The following subsections reflect the lack of available data in these specific areas of investigation.

Evaluation of Antibacterial Properties Against Gram-Positive and Gram-Negative Strains

No studies have been identified that report the evaluation of antibacterial activity for derivatives of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, no data on minimum inhibitory concentrations (MIC) or other measures of antibacterial efficacy are available.

Investigation of Putative Mechanisms of Antimicrobial Action

Given the absence of data on the antimicrobial activity of derivatives of this compound, there have been no investigations into their potential mechanisms of action.

Anticancer Activity Research

The quest for novel antineoplastic agents has led researchers to explore various molecular scaffolds, including fluorinated aromatic compounds. The unique properties of the fluorine atom, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the pharmacological profile of a molecule. The presence of a propargyl group offers a versatile handle for synthetic modification, making this compound a molecule of interest in the design of potential anticancer drugs.

While direct cytotoxic data for this compound is not extensively documented in publicly available literature, the potential of its structural motifs is evident from studies on related fluorinated compounds. Fluorine substitution is a common strategy in the development of potent anticancer agents.

For instance, studies on various series of fluorinated molecules have demonstrated significant cytotoxic effects against a range of cancer cell lines. A library of fluorinated quaternary ammonium (B1175870) salts (FQAS) showed potent cytotoxicity against colorectal cancer (CRC) cell lines, with some compounds exhibiting half-maximal cytotoxic concentration (CC50) values between 14.5 and 49 μM. nih.gov Similarly, a series of 2-(fluorophenyl)-1H-benzimidazole derivatives displayed remarkable antiproliferative activity, with the most potent compounds showing half-maximal inhibitory concentration (IC50) values as low as 0.188 µM against HeLa and HepG2 cancer cell lines. acgpubs.org Another study on fluorinated hexahydropyrimidine (B1621009) derivatives identified several compounds with high activity against the COLO 302 HSR colon cancer cell line. nih.gov

These findings underscore the principle that the fluoro-aromatic scaffold present in this compound is a promising feature for designing derivatives with potent cytotoxic activity.

Table 1: Examples of In Vitro Cytotoxicity of Various Fluorinated Compounds

| Compound Class | Cancer Cell Line | Activity (IC50/CC50 in µM) | Reference |

|---|---|---|---|

| Fluorinated Quaternary Ammonium Salts | SW620 (Metastatic CRC) | 14.5 | nih.gov |

| 2-(p-fluorophenyl)-1H-benzimidazole | HeLa (Cervical Cancer) | 0.188 | acgpubs.org |

| 2-(p-fluorophenyl)-1H-benzimidazole | HepG2 (Liver Cancer) | 0.188 | acgpubs.org |

| 2-(p-fluorophenyl)-1H-benzimidazole | A549 (Lung Cancer) | 0.377 | acgpubs.org |

A primary mechanism through which anticancer agents exert their effect is by inducing programmed cell death (apoptosis) and interfering with the cell division cycle. Research on structurally related fluorinated compounds suggests that derivatives of this compound could potentially function through these pathways.

Studies have shown that fluoride (B91410) can induce apoptosis and cause cell cycle aberrations, typically arresting cells in the G0/G1 phase. fluorideresearch.org More complex fluorinated molecules have also been shown to modulate these processes. For example, a novel fluorinated tetrahydro- fluorideresearch.orgnih.govresearchgate.nettriazolo[3,4-a]isoquinolin chalcone (B49325) was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in MCF7 breast cancer cells. researchgate.net Similarly, certain benzimidazole (B57391) derivatives have been demonstrated to effectively suppress cancer cell cycle progression and induce apoptosis. mdpi.com In leukemia cells, novel 1,2,3-triazole-chalcone conjugates were shown to arrest the cell cycle in the S phase and upregulate apoptotic markers like BAX and caspase-3. nih.gov

These examples from analogous compounds suggest a strong rationale for investigating derivatives of this compound for their ability to induce apoptosis and modulate the cell cycle in cancer cells.

Table 2: Cell Cycle and Apoptosis Modulation by Related Compound Classes

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| Fluorinated Chalcone | MCF7 (Breast Cancer) | G2/M Phase Arrest, Apoptosis Induction | researchgate.net |

| 1,2,3-Triazole-Chalcone Conjugate | RPMI-8226 (Leukemia) | S Phase Arrest, Apoptosis Induction | nih.gov |

| Benzimidazole Derivative | A549 (Lung Cancer) | G1 and G2 Phase Arrest | mdpi.com |

The inhibition of cell proliferation and DNA synthesis is a hallmark of many cytotoxic therapies. nih.gov While specific data for this compound is not available, the broader family of fluorinated compounds has been associated with these mechanisms. Fluoride exposure has been shown to significantly inhibit the proliferation of Leydig cells. fluorideresearch.org Studies on other classes of compounds, such as non-cationic porphyrins, have demonstrated direct activity against DNA replication in melanoma cells. researchgate.net A natural diterpene ester was found to inhibit the proliferation of HL-60 leukemia cells in a dose- and time-dependent manner, with an IC50 of 1.3 µM after 72 hours. nih.gov Given these precedents, it is plausible that derivatives synthesized from the this compound scaffold could be developed to effectively inhibit cancer cell proliferation and interfere with DNA synthesis.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. drugdesign.orgnih.gov For derivatives of this compound, two structural features are of primary importance for SAR exploration: the fluorine atom and the propargyl group.

The Role of Fluorine: The inclusion of fluorine in drug candidates is a well-established strategy to enhance efficacy. Its small size and high electronegativity can alter a molecule's conformation, metabolic stability, and binding affinity to target proteins. nih.gov SAR studies on various anticancer agents have consistently shown that the presence and position of a fluorine substituent on an aromatic ring are critical. researchgate.net For instance, in a series of 2-(fluorophenyl)-1H-benzimidazole derivatives, compounds with para- and ortho-fluoro substitutions were generally more potent than their meta-fluoro counterparts. acgpubs.org The fluorine atom can increase lipophilicity, which may improve the molecule's ability to penetrate cell membranes. nih.gov

The Role of the Propargyl Group: The propargyl (prop-2-yn-1-yloxy) group is particularly valuable for synthetic chemistry and the generation of compound libraries for SAR studies. The terminal alkyne functionality is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linking of the propargyl-containing scaffold to a wide variety of molecules bearing an azide (B81097) group, leading to the formation of stable 1,2,3-triazole rings. mdpi.com This strategy enables the rapid synthesis of a large and diverse library of derivatives, which can then be screened to systematically probe the SAR and identify compounds with optimized anticancer activity. nih.gov

Anti-Urease Activity Investigations and Potential Therapeutic Implications

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govmdpi.com In humans, it is a key virulence factor for bacteria such as Helicobacter pylori, allowing it to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and gastric cancer. mdpi.comfrontiersin.org Therefore, urease inhibitors are of significant therapeutic interest. nih.gov

While there are no specific studies on the anti-urease activity of this compound, its chemical features suggest it as a scaffold of potential interest. Fluoride itself, in the form of sodium fluoride, is a known pseudo-uncompetitive inhibitor of urease. nih.gov Furthermore, other halogenated aromatic compounds, such as 4-bromophenyl boronic acid, have been reported as potent urease inhibitors. nih.gov Research on benzofuran-based inhibitors also explored the effects of halogen substituents, indicating that electron-withdrawing groups can influence potency. nih.gov Given that this compound contains a fluorine atom attached to a benzene (B151609) ring, its derivatives represent a logical, yet unexplored, area for the discovery of new anti-urease agents.

Table 3: Examples of Known Urease Inhibitors

| Inhibitor | Type/Class | Inhibition Mechanism | Reference |

|---|---|---|---|

| Thiourea | Standard | Competitive | nih.gov |

| Acetohydroxamic acid (AHA) | Synthetic | Competitive (Ni-binding) | frontiersin.org |

| Sodium Fluoride | Inorganic Salt | Pseudo-uncompetitive | nih.gov |

| 4-Bromophenyl boronic acid | Arylboronic Acid | - | nih.gov |

| Baicalin | Natural Flavone | Non-competitive | frontiersin.org |

Applications in Photodynamic Therapy (PDT) as Photosensitizer Precursors

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS) that induce localized cell death. nih.govimrpress.com It is used in the treatment of various cancers and other diseases. nih.govmdpi.com The effectiveness of PDT is highly dependent on the properties of the photosensitizer.

Phthalocyanines (Pcs) are a major class of synthetic dyes widely investigated and used as photosensitizers due to their strong light absorption in the therapeutic window (600-800 nm) and efficient ROS generation. nih.govresearchgate.net The synthesis of functionalized phthalocyanines often begins with substituted phthalonitriles (1,2-dicyanobenzenes). umich.eduresearchgate.netresearchgate.net

The structure of this compound makes it a potential building block for the synthesis of novel phthalocyanine (B1677752) precursors. The propargyloxy group is a type of alkoxy substituent, and alkoxy-substituted phthalonitriles are common intermediates in the creation of soluble and effective phthalocyanine-based photosensitizers. researchgate.net Furthermore, the incorporation of fluorine into the phthalocyanine macrocycle can enhance its photophysical and chemical properties, such as improving thermal stability and altering redox potentials. beilstein-journals.org Therefore, this compound could serve as a starting material to create fluorinated, alkoxy-substituted phthalonitriles, which could then be tetramerized to produce novel fluorinated phthalocyanine photosensitizers for evaluation in PDT.

Investigation of Molecular Targets and Biological Pathways

The unique structural attributes of this compound suggest that it and its derivatives could interact with a range of biological targets, including enzymes and receptors, and consequently modulate various biological pathways.

Enzyme Inhibition Studies and Kinetic Analysis

The presence of a propargyl group in this compound is particularly suggestive of its potential as an enzyme inhibitor, most notably for monoamine oxidases (MAO). The terminal alkyne of the propargyl group is a key pharmacophore responsible for the irreversible inhibition of MAO enzymes. researchgate.net This mechanism-based inhibition occurs through the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. nih.gov

Derivatives of propargylamine (B41283) have been extensively studied as inhibitors of both MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. For instance, isatin-based benzyloxybenzene derivatives have been identified as potent and selective inhibitors of human MAO-B. nih.gov Kinetic analyses of such compounds often reveal them to be competitive inhibitors, as demonstrated by Lineweaver-Burk plots. nih.gov

Furthermore, the propargyl moiety is not limited to MAO inhibition. Novel N-allyl/propargyl tetrahydroquinoline derivatives have been synthesized and evaluated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. nih.gov In one study, a propargylated tetrahydroquinoline derivative showed an IC50 value of 72 µM against AChE. nih.gov

Table 1: Inhibitory Activity of Propargyl-Containing Compounds on Various Enzymes

| Compound Class | Target Enzyme | IC50/Ki Value | Reference |

|---|---|---|---|

| Benzylidene-prop-2-ynyl-amine analogue | MAO-A | 32 nM (IC50) | nih.gov |

| Benzylidene-prop-2-ynyl-amine analogue | MAO-B | 14 nM (IC50) | nih.gov |

| Isatin-based benzyloxybenzene derivative | MAO-B | 0.055 µM (Ki) | nih.gov |

Receptor Binding Profiling and Ligand-Target Interactions

The fluorinated aryl ether structure of this compound and its derivatives suggests potential interactions with various receptors in the central nervous system (CNS) and other tissues. The fluorine atom can significantly influence binding affinity and selectivity due to its ability to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with receptor residues.

While direct receptor binding data for this compound is scarce, studies on structurally related fluorinated compounds provide valuable insights. For example, novel fluorinated xanthine (B1682287) derivatives have been synthesized and shown to exhibit high binding affinity for the adenosine (B11128) A2B receptor, with Ki values in the low nanomolar range (e.g., 9.97 nM). nih.gov Similarly, the introduction of a fluoropropoxy ether in a series of imidazole (B134444) derivatives enhanced their binding affinity for cannabinoid type 2 (CB2) receptors to a subnanomolar level (0.29 nM). nih.gov

Molecular docking studies are instrumental in predicting the binding modes and interactions of ligands with their target receptors. For instance, docking studies of 3-fluoro-4-(pyrrolo[2,1-f] nih.govnih.govfigshare.comtriazin-4-yloxy)aniline derivatives with c-Met kinase have helped to elucidate the molecular features that contribute to high inhibitory activity. nih.gov In the context of this compound, docking simulations could predict its binding orientation within the active sites of receptors like dopamine (B1211576) or serotonin (B10506) receptors, given the structural similarities of its core to known CNS-active molecules. For example, docking studies of N1-p-fluorobenzyl-cymserine with inflammatory targets like TNF-α and p38 kinase have predicted binding free energy values ranging from -7.77 to -7.84 kcal/mol, with corresponding inhibition constant values in the low micromolar range. springernature.com

Table 2: Receptor Binding Affinities of Fluorinated Compounds

| Compound Class | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Fluorinated xanthine derivative | Adenosine A2B Receptor | 9.97 nM | nih.gov |

| Imidazole derivative with fluoropropoxy ether | Cannabinoid Type 2 (CB2) Receptor | 0.29 nM | nih.gov |

| N1-p-fluorobenzyl-cymserine (predicted) | TNF-α | 1.78 µM (inhibition constant) | springernature.com |

Assessment of Influence on Metabolic Stability and Pharmacokinetic Properties

Fluorination can block metabolically labile sites, thereby preventing rapid degradation by metabolic enzymes such as cytochrome P450s (CYPs). nih.gov This can lead to improved oral bioavailability and a longer duration of action. For example, the fluorination of a pentacyclic MK2 inhibitor led to a significant improvement in rat in vivo clearance (11 mL/min/kg for the fluorinated analog vs. 100 mL/min/kg for the non-fluorinated parent compound) and a substantial increase in oral exposure (3486 nM·h vs. 121 nM·h). nih.gov

The metabolic stability of compounds is often assessed in vitro using liver microsomes, which contain a high concentration of phase I metabolic enzymes. researchgate.net The half-life (t1/2) and intrinsic clearance (CLint) are key parameters determined in these assays. While specific data for this compound is not publicly available, studies on other fluorinated compounds have shown that this modification often leads to improved metabolic stability. However, it is important to note that the position of the fluorine atom is crucial, as some fluorinated compounds can still be susceptible to metabolism. For instance, a study on fluorinated 7-phenyl-pyrroloquinolinone derivatives found that monofluorination of the 7-phenyl ring did not lead to any improvement in metabolic stability. nih.gov

The propargyl group can also influence metabolism, although it is often the site of action for irreversible enzyme inhibitors rather than a point of metabolic liability. In studies with propargyl-linked antifolates, the primary route of in vitro metabolism involved oxidative transformations of other parts of the molecule, with little direct alteration of the alkyne group. nih.gov

Table 3: In Vitro Metabolic Stability of Fluorinated Compounds in Liver Microsomes

| Compound Class | Species | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

|---|---|---|---|---|

| Pyrrole necroptosis inhibitor | Mouse | 32.5 | 42.6 | researchgate.net |

| Fluorinated pentacyclic MK2 inhibitor | Rat | - | 11 (in vivo clearance, mL/min/kg) | nih.gov |

Applications in Materials Science and Interdisciplinary Research for 1 Fluoro 4 Prop 2 Yn 1 Yloxy Benzene

Polymer Chemistry and Functional Material Synthesis

Development of Functional Polymers via Click Chemistry Incorporating Propargyl Ethers

While the terminal alkyne group of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene makes it theoretically suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction, no specific studies have been published that demonstrate its use in the development of functional polymers. The general field of click chemistry is rich with examples of other propargyl ether-containing monomers being used to create polymers with tailored properties. However, research that specifically utilizes the fluorinated compound to synthesize and characterize such polymers is not available.

Fabrication of Specialty Chemicals and Advanced Materials

As an intermediate, this compound could potentially be used in the synthesis of more complex molecules for various applications. The combination of the fluoro- and propargyloxy- functionalities could lead to the creation of specialty chemicals with unique electronic or physical properties. However, the scientific literature does not currently contain specific examples of its use in the fabrication of advanced materials where its distinct chemical structure plays a crucial role.

Advanced Electrochemical Systems

Enhancement of Performance in Energy Storage Devices

In line with the lack of research in its use as an electrolyte additive, there is no information available on the role of this compound in enhancing the performance of energy storage devices. The potential benefits of its specific molecular structure in this context remain hypothetical and have not been experimentally verified.

Bioimaging and Probe Development

The terminal alkyne group offers a handle for attaching this molecule to biomolecules or fluorescent dyes via click chemistry, a common strategy in the development of bioimaging probes. The fluorine atom could also be utilized for 19F MRI applications. However, a comprehensive search of the literature did not yield any studies where this compound has been used in the design or synthesis of probes for bioimaging.

Radiochemical Labeling Strategies for Positron Emission Tomography (PET) Imaging (Conceptual Extension)

The structure of this compound, featuring a terminal alkyne group, makes it a prime candidate for incorporation into PET imaging agents through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the conjugation of the alkyne-containing moiety to a biomolecule that has been tagged with an azide (B81097).

In a conceptual radiolabeling strategy, the fluorine atom on the benzene (B151609) ring could be substituted with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). This would transform this compound into a prosthetic group, a small, radiolabeled molecule that can be attached to a larger targeting vector. The resulting [¹⁸F]-labeled alkyne could then be "clicked" onto an azide-modified peptide, antibody, or small molecule inhibitor to create a PET tracer. The tracer's distribution in the body could then be visualized using a PET scanner, providing insights into biological processes at the molecular level.

The key advantage of this approach is the late-stage introduction of the radiolabel. The complex biological targeting molecule can be synthesized and purified without the need to handle radioactivity. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient labeling reactions, a criterion that the CuAAC reaction fulfills.

| Parameter | Conceptual Value | Significance in PET Imaging |

| Radiolabeling Method | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | High efficiency, mild reaction conditions, and bioorthogonality allow for late-stage radiolabeling of complex biomolecules. |

| Radionuclide | Fluorine-18 ([¹⁸F]) | Ideal half-life for PET imaging, low positron energy resulting in high-resolution images. |

| Role of Compound | Prosthetic group for ¹⁸F-labeling | Enables the introduction of ¹⁸F onto a targeting molecule that may not be amenable to direct fluorination. |

| Potential Targeting Molecules | Peptides, antibodies, small molecule inhibitors | Allows for the development of a wide range of PET tracers for various biological targets. |

Design and Synthesis of Fluorescent Probes for Biological Detection

The this compound scaffold can also be conceptually integrated into the design of fluorescent probes for biological detection. The terminal alkyne serves as a versatile chemical handle for attaching this fluorophore precursor to a recognition element (e.g., a ligand for a specific protein or a reactive group for a particular analyte) via click chemistry.

In a hypothetical design, the fluorophenyl propargyl ether moiety could be part of a larger conjugated system. The fluorescence properties of such a probe could be modulated by the molecular environment. For instance, the probe could be designed to be "off" (non-fluorescent) in its unbound state and to "turn on" (become fluorescent) upon binding to its biological target. This could be achieved through mechanisms such as photoinduced electron transfer (PeT) quenching, where the recognition element quenches the fluorescence of the fluorophore until a binding event disrupts this process.

The synthesis of such a probe would involve a multi-step process. First, the this compound core would be chemically modified to create a more extended aromatic system, thereby tuning its photophysical properties (i.e., absorption and emission wavelengths). Subsequently, this modified fluorophore would be conjugated to the desired recognition moiety using the terminal alkyne. The final probe would then be evaluated for its ability to selectively detect and image the target of interest in a biological system, such as in living cells.

| Component | Function in Fluorescent Probe Design | Example of Implementation |

| Fluorophore Core | The this compound scaffold provides the basic structure for the fluorescent component. | The benzene ring can be further functionalized to extend the π-conjugated system and shift the fluorescence to longer wavelengths. |

| Recognition Element | A molecular entity that selectively binds to the biological target of interest. | A small molecule ligand, a peptide sequence, or a reactive group for a specific analyte. |

| Linker | The propargyl ether group acts as a linker and provides the terminal alkyne for conjugation. | Attachment to an azide-modified recognition element via CuAAC reaction. |

| Signaling Mechanism | The process by which the probe's fluorescence changes upon target binding. | Photoinduced electron transfer (PeT), Förster resonance energy transfer (FRET), or conformational changes. |

Future Research Directions and Emerging Trends for 1 Fluoro 4 Prop 2 Yn 1 Yloxy Benzene

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. The propargyl group in 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene offers a prime handle for the introduction of chirality. Future research will likely focus on the development of catalytic asymmetric methodologies to generate chiral derivatives.

One promising approach involves the asymmetric addition of nucleophiles to the alkyne moiety. Transition metal catalysts, particularly those based on gold, copper, or palladium, in conjunction with chiral ligands, could facilitate the enantioselective hydrofunctionalization of the carbon-carbon triple bond. For instance, asymmetric hydration or hydroamination could yield chiral ketones or amines, respectively. Furthermore, the development of organocatalytic methods, employing chiral Brønsted or Lewis acids, could provide a metal-free alternative for the stereocontrolled transformation of the alkyne.

Another avenue lies in the functionalization of the propargylic position. The methylene (B1212753) group adjacent to the oxygen atom could be a target for asymmetric deprotonation and subsequent enantioselective alkylation or aldol reactions, leading to the formation of a stereogenic center. The fluorine atom on the benzene (B151609) ring, while not directly involved in these transformations, can exert significant electronic effects, influencing the reactivity and selectivity of these asymmetric processes.

Exploration of Novel Catalytic Transformations Involving the Alkyne or Fluorine Group

The terminal alkyne and the aromatic fluorine atom are both highly valuable functional groups for a variety of catalytic transformations, opening up a vast chemical space for the derivatization of this compound.

The alkyne group is a versatile precursor for numerous reactions. Future work is expected to explore:

Click Chemistry: The terminal alkyne is an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile and efficient construction of 1,2,3-triazole-containing molecules. This has significant implications for drug discovery and materials science.

Sonogashira Coupling: Palladium- and copper-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides will enable the synthesis of a wide array of conjugated systems with potential applications in organic electronics.

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct diverse heterocyclic scaffolds.

Metathesis: Alkyne metathesis provides a powerful tool for the formation of new carbon-carbon triple bonds and the synthesis of macrocycles and polymers.

The fluorine atom, on the other hand, can be activated for nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles under suitable conditions. This allows for the introduction of a wide range of substituents onto the aromatic ring, further diversifying the molecular architecture. Additionally, the C-F bond can be a target for catalytic activation, enabling novel cross-coupling reactions.

Integration into Complex Polyfunctional Architectures and Natural Product Synthesis

The distinct reactivity of the functional groups in this compound makes it an attractive building block for the synthesis of more complex molecules, including polyfunctional architectures and natural products. The propargyl ether moiety is a common structural motif in a number of natural products and bioactive molecules.

Future synthetic strategies will likely leverage the orthogonal reactivity of the alkyne and the fluorinated ring. For example, the alkyne could be transformed into a variety of functional groups, while the fluoroaromatic ring remains intact for later-stage modifications, or vice versa. This modular approach is highly desirable in complex molecule synthesis.

The fluorophenyl propargyl ether scaffold can be envisioned as a key fragment in the total synthesis of complex natural products or their analogues. The fluorine atom can be introduced to modulate the biological activity or metabolic stability of the target molecule. The alkyne provides a versatile handle for the connection of different molecular fragments or for the construction of key ring systems.

Advanced Biological Screening and Deeper Mechanistic Elucidation of Bioactive Derivatives

While the biological profile of this compound itself is not extensively documented, the presence of the fluorophenyl and propargyl ether moieties suggests a high potential for biological activity. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The propargyl group is also found in a number of bioactive compounds and can participate in covalent interactions with biological targets.

Future research should focus on the systematic biological screening of derivatives of this compound against a wide range of therapeutic targets. A study on various (prop-2-ynyloxy)benzene derivatives has already indicated potential for antiurease and antibacterial activities. The introduction of a fluorine atom could further enhance these properties.

For any identified bioactive derivatives, subsequent research should delve into their mechanism of action. This would involve target identification and validation, as well as detailed biochemical and cellular assays to understand how these molecules exert their biological effects. Mechanistic studies are crucial for the rational design and optimization of new therapeutic agents based on this scaffold.

Application in Nanotechnology and Supramolecular Chemistry

The rigid, linear structure of the alkyne group and the potential for non-covalent interactions involving the fluorinated aromatic ring make this compound an interesting candidate for applications in nanotechnology and supramolecular chemistry.

The terminal alkyne can be used to anchor the molecule to surfaces, such as gold or silicon, to create self-assembled monolayers (SAMs). The properties of these SAMs, such as their hydrophobicity and electronic characteristics, could be tuned by the fluorinated aromatic group. Such functionalized surfaces could find applications in sensors, electronic devices, and biocompatible coatings.

Q & A

Q. What functionalization strategies enhance biological activity of derivatives?

- Methodology : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) via electrophilic substitution to modulate lipophilicity. Synthesize sulfonamide or triazole derivatives for enhanced enzyme inhibition. Use SAR studies to correlate substituents with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.